molecular formula C23H23NO5 B303985 2-(4-methylphenyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoate

2-(4-methylphenyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoate

Cat. No. B303985
M. Wt: 393.4 g/mol
InChI Key: KSMOBFVIDAOGSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylphenyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoate is not fully understood. However, it has been suggested that it exerts its anti-inflammatory and antioxidant effects by inhibiting the production of inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects:
2-(4-methylphenyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoate has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of various diseases. It has also been found to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-methylphenyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoate in lab experiments is its ability to cross the blood-brain barrier, making it a potential drug delivery system for central nervous system disorders. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various applications.

Future Directions

There are several future directions for the research on 2-(4-methylphenyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoate. One direction is to further investigate its mechanism of action to optimize its use in various applications. Another direction is to explore its potential as a drug delivery system for central nervous system disorders. Additionally, further research can be conducted to investigate its potential as an anticancer agent and its effects on other diseases.
In conclusion, 2-(4-methylphenyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoate is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its use in various applications.

Synthesis Methods

The synthesis of 2-(4-methylphenyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoate involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate to form 2-(4-methylphenyl)-2-oxoethyl acetate. This intermediate is then reacted with 5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-2-carboxylic acid to form the final product.

Scientific Research Applications

2-(4-methylphenyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.

properties

Product Name

2-(4-methylphenyl)-2-oxoethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoate

Molecular Formula

C23H23NO5

Molecular Weight

393.4 g/mol

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoate

InChI

InChI=1S/C23H23NO5/c1-14(2)12-19(24-21(26)17-6-4-5-7-18(17)22(24)27)23(28)29-13-20(25)16-10-8-15(3)9-11-16/h4-11,14,19H,12-13H2,1-3H3

InChI Key

KSMOBFVIDAOGSP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C(CC(C)C)N2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C(CC(C)C)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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